![molecular formula C22H25N3O2S B2779790 N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950443-66-0](/img/structure/B2779790.png)
N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
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Description
N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research into compounds with similar structural motifs often explores their synthesis and crystal structure analysis. For instance, studies have reported on the synthesis of compounds through cyclization reactions involving cyanamides and methyl anthranilates, leading to various heterocyclic derivatives (Shikhaliev et al., 2008). These processes highlight the utility of such compounds in generating new chemical entities with potentially unique properties.
Potential Biological Activities
Several studies have synthesized heterocyclic compounds to explore their biological activities. For example, compounds incorporating pyrimidine and thiadiazole rings have been evaluated for their herbicidal activity against specific plant species, demonstrating moderate to good efficacy (Liu & Shi, 2014). This suggests the potential agricultural applications of these compounds in controlling weed growth.
Antimicrobial and Antiproliferative Properties
Research on thieno[3,2-d]pyrimidines and related structures has also investigated their antimicrobial and antiproliferative effects. Certain derivatives have shown promising antitumor activity against specific cancer cell lines, indicating their potential as scaffolds for developing new anticancer agents (Hafez et al., 2016). These findings underscore the importance of structural modifications in enhancing the biological activities of heterocyclic compounds.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-13-10-14(2)12-15(11-13)23-19(26)9-8-18-24-21(27)20-16-6-4-3-5-7-17(16)28-22(20)25-18/h10-12H,3-9H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONQDAFEWCAZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide |
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